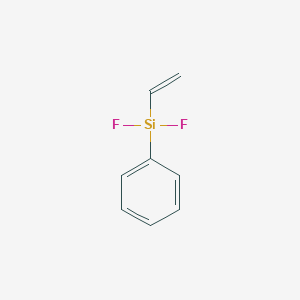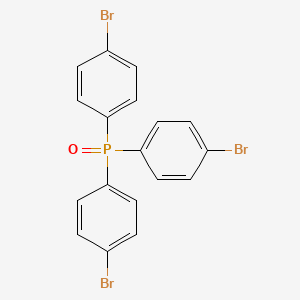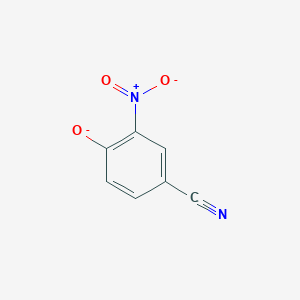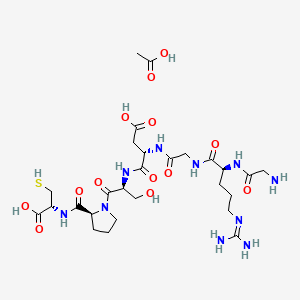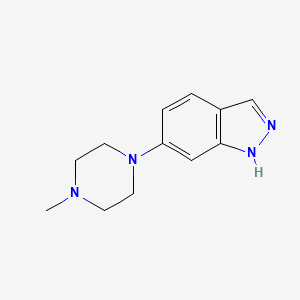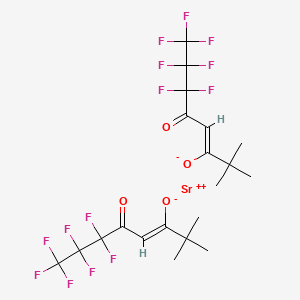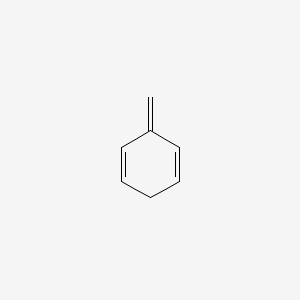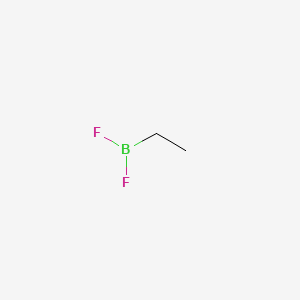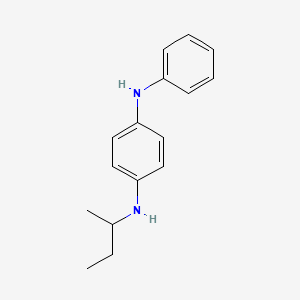
1,4-Benzenediamine, N-(1-methylpropyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is a chemical compound known for its use as an antioxidant additive in various industrial applications. This compound is characterized by its dark red liquid form at ambient temperatures and a mild, characteristic odor . It is primarily used in the production of plastic and rubber products, industrial lubricants, and as a stabilizer in gasoline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with 1-methylpropyl and phenyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is carried out in large-scale reactors equipped with advanced control systems to ensure consistent quality and safety. The process involves the continuous feeding of raw materials, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Widely used as an antioxidant additive in the production of plastics, rubber, and lubricants.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- involves its ability to act as an antioxidant. The compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(1-methylpropyl)-
- 1,4-Benzenediamine, N,N’-di-sec-butyl-
- 1,4-Benzenediamine, N,N’-di-tert-butyl-
Uniqueness
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is unique due to its specific substitution pattern, which imparts distinct antioxidant properties and stability. Compared to similar compounds, it offers enhanced performance in industrial applications, particularly in the stabilization of plastics, rubber, and lubricants .
Propriétés
Numéro CAS |
788-17-0 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-N-butan-2-yl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-13(2)17-15-9-11-16(12-10-15)18-14-7-5-4-6-8-14/h4-13,17-18H,3H2,1-2H3 |
Clé InChI |
LIAVGCGPNJLGQT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


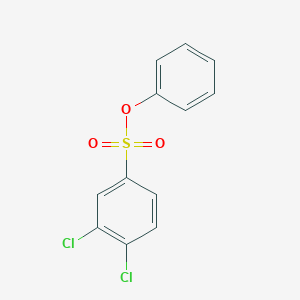
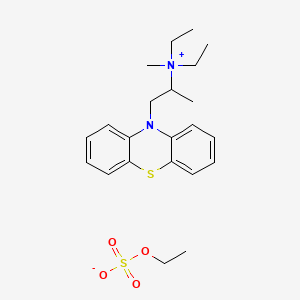

![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)

![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
